molecular formula C11H17NO B2366247 (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine CAS No. 2248188-35-2

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B2366247
CAS No.: 2248188-35-2
M. Wt: 179.263
InChI Key: JXRFSKNSANGNGB-VIFPVBQESA-N
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Description

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the alpha carbon of the amine. It is a chiral molecule, with the (2S) configuration indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 4-methoxybenzaldehyde is converted to the corresponding amine using a reductive amination process. This involves the reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The racemic mixture obtained from the reductive amination is subjected to chiral resolution to isolate the (2S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

  • **Reduction

Properties

IUPAC Name

(2S)-3-(4-methoxyphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRFSKNSANGNGB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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